1-Bromo-7-(propan-2-YL)isoquinoline
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Overview
Description
1-Bromo-7-(propan-2-yl)isoquinoline is a chemical compound with the molecular formula C12H12BrN It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-Bromo-7-(propan-2-yl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher efficiency and purity.
Chemical Reactions Analysis
1-Bromo-7-(propan-2-yl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-7-(propan-2-yl)isoquinoline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.
Material Science: It can be used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism by which 1-Bromo-7-(propan-2-yl)isoquinoline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, isoquinoline derivatives have been shown to influence calcium ion concentrations in cardiomyocytes by blocking sodium and calcium channels . This can lead to various physiological effects, including changes in muscle contractility.
Comparison with Similar Compounds
1-Bromo-7-(propan-2-yl)isoquinoline can be compared with other isoquinoline derivatives such as:
Properties
IUPAC Name |
1-bromo-7-propan-2-ylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-8(2)10-4-3-9-5-6-14-12(13)11(9)7-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFHTPJSCCRII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=CN=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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